An In-depth Technical Guide to (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-triazolo[4,3-a]pyridin-3(2H)-one (CAS 161905-64-2)
An In-depth Technical Guide to (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-triazolo[4,3-a]pyridin-3(2H)-one (CAS 161905-64-2)
An In-depth Technical Guide to (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (CAS 161905-64-2)
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the α1-adrenoceptor antagonist, (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, also referred to as (alpha)1 adrenoceptor-MO-1. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are interested in the therapeutic potential and experimental application of this compound.
Introduction and Background
(S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is a chiral small molecule that has been identified as an antagonist of the α1-adrenergic receptor. Structurally, it is a derivative of the well-known antidepressant Trazodone, sharing the characteristic triazolopyridine and chlorophenylpiperazine moieties.[1][4][5] The "S" designation in its name refers to the stereochemistry at the chiral center in the methylpiperazine ring, a feature that is often critical for the pharmacological activity of chiral drugs.[6][7] It has been reported that the S-enantiomer of this compound is more biologically active than its R-enantiomer.[8]
The primary therapeutic interest in α1-adrenoceptor antagonists stems from their ability to block the effects of endogenous catecholamines like norepinephrine and epinephrine on α1-adrenoceptors. This blockade leads to smooth muscle relaxation and vasodilation. Consequently, these agents are utilized in the treatment of conditions such as hypertension and, more specifically, benign prostatic hyperplasia (BPH), where antagonism of the α1A-subtype in the prostate and bladder neck can alleviate lower urinary tract symptoms.[2][9] The development of subtype-selective α1-antagonists is an area of active research aimed at minimizing side effects, such as orthostatic hypotension, which is often associated with non-selective α1-blockade.[10][11]
Chemical Structure and Physicochemical Properties
The molecular identity of (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is well-defined, although comprehensive, experimentally determined physicochemical data is not widely available in the public domain.
Chemical Structure
Figure 1: 2D Chemical Structure of (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 161905-64-2 | [8] |
| Molecular Formula | C20H24ClN5O | [8] |
| Molecular Weight | 385.9 g/mol | [8] |
| IUPAC Name | (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | Sigma-Aldrich |
| SMILES | O=C1N(CCCN2CN(C3=CC=CC(Cl)=C3)CC2)N=C4C=CC=CN41 | [8] |
| InChI Key | ORJUEHXQOBCAKN-INIZCTEOSA-N | Sigma-Aldrich |
| Physical Form | Solid (predicted) | --- |
| Purity | 99.89% (as reported by one supplier) | Sigma-Aldrich |
| Storage Temperature | -20°C to -80°C | Sigma-Aldrich |
Mechanism of Action and Pharmacology
(S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is described as having affinity for the alpha-1 adrenergic receptor and exhibiting "alphalytic" (alpha-blocking) activity.[5][8] This indicates its function as an antagonist at these receptors.
Alpha-1 Adrenoceptor Antagonism
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, couple to Gq/11 proteins.[13] This coupling activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium from intracellular stores, leading to various physiological responses, most notably smooth muscle contraction. As an antagonist, this compound is expected to competitively bind to α1-adrenoceptors, thereby preventing the binding of endogenous agonists and inhibiting this downstream signaling cascade.
Caption: Alpha-1 adrenoceptor signaling pathway and point of antagonism.
Subtype Selectivity
There are three primary subtypes of the α1-adrenoceptor: α1A, α1B, and α1D.[13] Their tissue distribution varies, which is key to the therapeutic application and side-effect profile of antagonists. For instance, the α1A subtype is predominant in the prostate, making it a key target for BPH therapies, while the α1B subtype is more associated with cardiovascular effects.[9]
A critical aspect for characterizing any α1-adrenoceptor antagonist is its binding affinity and selectivity for these subtypes. Unfortunately, specific binding data (e.g., Ki or IC50 values) for (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one at the α1A, α1B, and α1D subtypes are not available in publicly accessible literature. Such data would typically be determined through radioligand binding assays.
Experimental Protocols and Methodologies
To facilitate further research on this compound, this section outlines standard, validated methodologies for assessing its antagonist activity at α1-adrenoceptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype. The principle is to measure the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the Ki of (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human α1A, α1B, or α1D adrenoceptor subtypes.
-
Radioligand: [3H]-Prazosin (a non-subtype selective α1-antagonist).
-
Non-specific binding control: Phentolamine or Norepinephrine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Step-by-Step Protocol:
-
Preparation: Thaw the receptor-expressing cell membrane preparations on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer.
-
Non-Specific Binding: A high concentration of phentolamine (e.g., 10 µM).
-
Competitive Binding: Serial dilutions of the test compound.
-
-
Add Membranes: Add the diluted cell membrane preparation to each well.
-
Add Radioligand: Add [3H]-Prazosin to each well at a final concentration close to its Kd value (typically 0.1-0.5 nM).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a beta-scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which is the direct downstream consequence of α1-adrenoceptor activation.
Objective: To determine the functional potency (IC50) of the test compound in blocking agonist-induced calcium flux in cells expressing α1-adrenoceptor subtypes.
Materials:
-
A cell line (e.g., HEK293 or CHO) stably expressing one of the human α1-adrenoceptor subtypes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Phenylephrine or Norepinephrine.
-
Test Compound: (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add serial dilutions of the test compound (or buffer for control wells) to the plate and incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the assay plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Addition: The instrument's liquid handler adds a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously.
-
Data Acquisition: The instrument records the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Fit the data using a suitable dose-response model to calculate the IC50 value.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is not publicly available, general precautions for handling potent, biologically active small molecules and α1-adrenergic antagonists should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Potential Hazards: As an α1-adrenergic antagonist, systemic exposure could potentially lead to cardiovascular effects such as dizziness, headache, and orthostatic hypotension (a drop in blood pressure upon standing).[11][14][15]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C or -80°C is recommended, protected from light and moisture.
Conclusion and Future Directions
(S)-2-(3-(4-(3-chlorophenyl)-2-methylpiperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is a promising α1-adrenoceptor antagonist with a defined chemical structure and stereochemistry. Its structural relationship to Trazodone provides a strong rationale for its mechanism of action. However, a significant gap exists in the public domain regarding its pharmacological profile, specifically its binding affinities and selectivity for the α1A, α1B, and α1D adrenoceptor subtypes.
Future research should focus on a comprehensive pharmacological characterization of this compound using the standardized assays outlined in this guide. Determining its subtype selectivity is paramount to understanding its potential therapeutic utility and side-effect profile. Further studies could also explore its in vivo efficacy in animal models of BPH or hypertension, as well as its pharmacokinetic and metabolic properties. The elucidation of this data will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
-
PubChem. 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-1-ium-3-one. National Center for Biotechnology Information. Available from: [Link]
-
Nagarathnam D, et al. Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prostatic hyperplasia. J Med Chem. 1998. Available from: [Link]
-
Roehrborn CG, et al. Diagnosis and management of benign prostatic hyperplasia in primary care. Can Urol Assoc J. 2009. Available from: [Link]
-
Wetzel JM, et al. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. J Med Chem. 1999. Available from: [Link]
-
Anjay Kumar, et al. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives (THPBs) as Selective α1A-Adrenoceptor Antagonists. ACS Med Chem Lett. 2016. Available from: [Link]
-
Wikipedia. Alpha-1 blocker. Available from: [Link]
-
Patel, H. I., & Singh, S. K. Design and Synthesis of an α1a‐Adrenergic Receptor Subtype‐Selective Antagonist from BE2254. Archiv der Pharmazie. 2006. Available from: [Link]
-
Osmosis. Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. 2023. Available from: [Link]
-
CVPharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. α1A-adrenoceptor. Available from: [Link]
-
LiverTox. Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases. 2018. Available from: [Link]
-
Seidling, H. M., et al. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing. BMC Geriatr. 2022. Available from: [Link]
-
Singh, S., et al. S-Enantiomer of the Antitubercular Compound S006-830 Complements Activity of Frontline TB Drugs and Targets Biogenesis of Mycobacterium tuberculosis Cell Envelope. Antimicrob Agents Chemother. 2016. Available from: [Link]
-
Singh, L., et al. A review on stereochemistry and its role in pharmacology. International Journal of Pharmaceutical Sciences and Research. 2014. Available from: [Link]
-
Kadam, A. S., et al. Formulation and Evaluation of Medicated Jelly of Trazodone HCl. International Journal of Pharmaceutical Sciences and Research. 2020. Available from: [Link]
-
PubChem. Trazodone. National Center for Biotechnology Information. Available from: [Link]
- Angelini, F., et al. Pharmacologically active enantiomers. WO 1995001354 A1. 1995.
-
Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences. 2017. Available from: [Link]
-
Wikipedia. Alpha-1 adrenergic receptor. Available from: [Link]
Sources
- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. berthold.com [berthold.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. New Pharmaceutical Salts of Trazodone [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
